Bienvenue dans la boutique en ligne BenchChem!

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

This ortho-CF₃ variant is a critical positional isomer for systematic SAR studies of trifluoromethyl-substituted isoxazole-benzamides. The 2-(trifluoromethyl) substitution near the amide linkage introduces unique steric hindrance and electron-withdrawing effects that alter hydrogen-bonding capacity, metabolic stability, and target-binding geometry compared to the 3-CF₃ and 4-CF₃ analogs. Procurement should include parallel acquisition of the meta- and para-CF₃ isomers for head-to-head comparison in kinase profiling or metabolic stability assays. Verify isomeric identity via HPLC or LC-MS, as co-elution with positional isomers is possible.

Molecular Formula C18H13F3N2O2
Molecular Weight 346.309
CAS No. 946344-03-2
Cat. No. B2554865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide
CAS946344-03-2
Molecular FormulaC18H13F3N2O2
Molecular Weight346.309
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C18H13F3N2O2/c19-18(20,21)15-9-5-4-8-14(15)17(24)22-11-13-10-16(25-23-13)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,24)
InChIKeyYDFKMDHPQMLTOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-Phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide (CAS 946344-03-2): Structural Identity and Supplier Sourcing Considerations


N-[(5-Phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide (CAS 946344-03-2) is a synthetic small molecule belonging to the isoxazole-benzamide class, with molecular formula C18H13F3N2O2 and a molecular weight of 346.3 g/mol [1]. It features a 5-phenylisoxazole core linked via a methylene bridge to a 2-(trifluoromethyl)benzamide moiety. The ortho-trifluoromethyl substitution pattern on the benzamide ring distinguishes it from its positional isomers, the 3-CF3 (meta) and 4-CF3 (para) variants, which are also commercially catalogued . This compound is primarily supplied as a research chemical for biochemical and pharmacological investigations, with typical purity specifications of 95–98% as reported by sourcing platforms [1].

Why N-[(5-Phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide Cannot Be Freely Substituted with Its Positional Isomers


Within the N-((5-phenylisoxazol-3-yl)methyl)-trifluoromethylbenzamide series, the position of the -CF3 group on the benzamide ring (ortho, meta, or para) is a critical determinant of molecular conformation, electronic distribution, and target-binding geometry. Generic substitution among the 2-CF3, 3-CF3, and 4-CF3 variants without experimental validation risks altering pharmacodynamic and pharmacokinetic profiles. Patent literature on trifluoromethyl-substituted benzamides as kinase inhibitors explicitly recognizes that the substitution position influences potency and selectivity across kinase targets [1]. The ortho-CF3 group in the target compound introduces distinct steric hindrance and electron-withdrawing effects near the amide linkage, which can affect hydrogen-bonding capacity, metabolic stability, and off-target interactions compared to the meta- or para-substituted analogs [2]. These positional effects are well-documented in medicinal chemistry SAR, where ortho-substituted benzamides often exhibit divergent binding modes relative to their meta and para counterparts [2]. Consequently, procurement decisions must be guided by the specific substitution pattern required for the intended experimental system.

N-[(5-Phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide: Quantitative Evidence Dimensions for Procurement Decision-Making


Ortho-CF3 Positional Isomer Identity: Distinguishing 2-Trifluoromethyl from 3-CF3 and 4-CF3 Substitution Variants in the Same Benzamide Series

The target compound bears the -CF3 group at the ortho (2-) position of the benzamide ring, whereas the commercially available positional isomers carry this substituent at the meta (3-) or para (4-) positions [1]. In trifluoromethylbenzamide-based kinase inhibitor programs, the ortho-substitution pattern is distinctly recognized: patent WO2006015859 explicitly covers trifluoromethyl-substituted benzamides as kinase inhibitors, and ortho-substituted benzamide derivatives have been independently identified in anthelmintic screening as possessing unique activity profiles (Wact-11 and Wact-12 families) [2][3]. In contrast, meta-trifluoromethylbenzamide moieties are widely employed as type II kinase inhibitor pharmacophores appended to type I scaffolds to induce DFG-out binding conformations [4]. The ortho-substitution in the target compound is expected to produce a different conformational preference around the amide bond compared to the meta and para analogs, with potential consequences for target engagement and selectivity that cannot be predicted by simple extrapolation.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Molecular Topology and Lipophilicity: Ortho-CF3 Impact on Calculated Physicochemical Descriptors Relative to Unsubstituted and Para-Substituted Isoxazole-Benzamide Analogs

The ortho-trifluoromethyl group introduces a strong electron-withdrawing effect proximal to the amide carbonyl, which can alter the acidity of the amide N-H, modulate hydrogen-bond donor capacity, and influence molecular conformation through steric clash with the methylene linker and isoxazole ring [1]. The compound's molecular formula (C18H13F3N2O2) and molecular weight (346.3 g/mol) place it within lead-like chemical space (MW < 350), but the ortho-CF3 substitution increases calculated logP and topological polar surface area (tPSA) values relative to the unsubstituted parent N-((5-phenylisoxazol-3-yl)methyl)benzamide (CAS 953223-91-1; MW 278.30; C17H14N2O2) . The -CF3 group is a well-validated metabolic blocking group that can enhance oxidative stability compared to non-fluorinated analogs; however, the ortho position may confer different metabolic profiles than meta or para substitution due to steric shielding of the amide bond [2]. Specific quantitative experimental logP, solubility, or metabolic stability data for this exact compound are not publicly available as of the knowledge cutoff date.

Computational Chemistry Drug Design ADME Prediction

Kinase Inhibition Pharmacophore: Ortho-Trifluoromethylbenzamide as a Scaffold Element in Protein Kinase Inhibitor Design

Trifluoromethyl-substituted benzamides are a well-established pharmacophore in kinase inhibitor development. Patent WO2006015859 specifically claims trifluoromethylbenzamide compounds as inhibitors of protein kinases for the treatment of proliferative diseases, with the -CF3 substitution position recognized as a variable that modulates activity [1]. The isoxazole ring in the target compound further contributes to kinase binding, as isoxazole-based inhibitors have been reported for c-Kit, VEGFR2, and FMS kinases, with IC50 values in the low nanomolar range for optimized analogs [2][3]. However, the target compound itself has no publicly reported kinase inhibition IC50 data. The combination of a 5-phenylisoxazole with an ortho-trifluoromethylbenzamide represents a distinct chemotype within this broader inhibitor class, and the ortho-CF3 orientation may confer selectivity advantages over meta-CF3 benzamide-based type II inhibitors by altering the DFG-out binding interaction geometry [4].

Kinase Inhibitor Chemical Biology Drug Discovery

Recommended Procurement and Application Scenarios for N-[(5-Phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide (CAS 946344-03-2)


Positional Isomer Comparator for SAR Studies in Kinase Inhibitor Lead Optimization Programs

This compound is best deployed as a defined ortho-CF3 comparator within a systematic SAR matrix that includes the corresponding meta-CF3 and para-CF3 positional isomers, as well as the non-fluorinated parent N-((5-phenylisoxazol-3-yl)methyl)benzamide. The ortho substitution pattern is structurally distinct from the well-characterized meta-trifluoromethylbenzamide type II kinase inhibitor pharmacophore, making this compound a valuable tool for probing the conformational and electronic requirements of the kinase ATP-binding pocket or allosteric sites [1]. Procurement should be accompanied by the parallel acquisition of the 3-CF3 and 4-CF3 positional isomers to enable direct head-to-head comparison.

Chemical Probe for Investigating Ortho-Substituent Effects on Amide Bond Geometry and Metabolic Stability

The proximity of the ortho-CF3 group to the amide linkage provides a unique steric and electronic environment that can be exploited to study substituent effects on amide bond conformation, hydrogen-bonding propensity, and resistance to amidase-mediated hydrolysis. The -CF3 group is a well-established metabolic blocking moiety; its ortho placement may confer differential metabolic stability compared to meta- or para-substituted analogs by sterically shielding the amide carbonyl from enzymatic attack [2]. This makes the compound suitable for use in in vitro metabolic stability assays (e.g., liver microsome or hepatocyte incubation) where positional effects on clearance can be directly compared across the isomeric series.

Fragment-Based or Scaffold-Hopping Library Component in Isoxazole-Benzamide Screening Collections

With a molecular weight of 346.3 g/mol, this compound sits at the interface of fragment-like and lead-like chemical space and can serve as a scaffold-hopping starting point for medicinal chemistry programs targeting kinases, GPCRs, or other protein targets where isoxazole and trifluoromethylbenzamide motifs have demonstrated binding affinity. Its inclusion in diversity-oriented screening libraries allows for the exploration of chemical space around the 5-phenylisoxazole core with an ortho-trifluoromethylbenzamide substituent, complementing existing library members that predominantly feature para- and meta-substituted benzamide derivatives [3].

Reference Standard for Analytical Method Development and Positional Isomer Purity Validation

Given that the 2-CF3, 3-CF3, and 4-CF3 positional isomers share identical molecular formula (C18H13F3N2O2) and molecular weight (346.3), they may co-elute or exhibit similar retention times under certain chromatographic conditions. This compound can be used as a reference standard for developing and validating HPLC, UPLC, or LC-MS methods capable of resolving these positional isomers, which is critical for quality control in compound management and for verifying the identity of purchased materials [4]. The 2-CF3 isomer is expected to exhibit a distinct retention time due to the intramolecular hydrogen-bonding potential between the ortho-CF3 fluorine atoms and the amide N-H proton.

Quote Request

Request a Quote for N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.